3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile
Description
Chemical Classification and Structural Features
This compound belongs to multiple chemical classifications based on its diverse structural components. The compound is primarily categorized as a heterocyclic compound due to the presence of the pyridine ring system, which serves as the central scaffold of the molecule. Additionally, it falls under the classification of thiophene derivatives because of the sulfur atom that forms the thioether linkage between the pyridine core and the brominated phenyl ring. The presence of the trifluoromethyl substituent further classifies this compound as a fluorinated organic molecule, a characteristic that often enhances biological activity and metabolic stability in pharmaceutical applications.
The molecular structure of this compound exhibits remarkable complexity with its molecular formula of C13H6BrF3N2S. The compound possesses a molecular weight of 359.17 grams per mole, reflecting the substantial mass contribution from the halogen substituents. The International Union of Pure and Applied Chemistry name for this compound is 3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile, which accurately describes the substitution pattern and connectivity of the various functional groups. The Chemical Abstracts Service registry number for this compound is 1449117-27-4, providing a unique identifier for database searches and chemical procurement.
The structural architecture features a pyridine ring as the central heterocyclic core, with substitutions at three critical positions. At the 2-position, a cyano group provides a strongly electron-withdrawing character that significantly influences the electronic distribution throughout the molecule. The 3-position bears a thioether linkage connecting to a 4-bromophenyl group, introducing both steric bulk and additional electronic effects through the bromine substituent. The 5-position contains a trifluoromethyl group, one of the most electronegative substituents known in organic chemistry, which dramatically alters the molecular properties and reactivity patterns.
Historical Context and Research Significance
The development and investigation of this compound emerged from the broader research interest in trifluoromethyl-containing heterocycles, which have become increasingly important in modern pharmaceutical and agrochemical industries. The compound has been recognized for its potential applications across various scientific disciplines, particularly in medicinal chemistry where its unique structural features make it an attractive candidate for drug discovery programs. Research efforts have focused on understanding the compound's role as a building block in the synthesis of more complex molecules, leveraging its multiple reactive sites and favorable electronic properties.
The scientific significance of this compound lies primarily in its demonstrated biological activities, particularly in relation to enzyme inhibition and protein-ligand interactions. These properties have made it a subject of interest in pharmaceutical research, where scientists seek to understand how the specific arrangement of functional groups contributes to biological activity. The compound's potential extends beyond direct pharmaceutical applications, as researchers have also explored its utility in materials science applications where the combination of electron-withdrawing groups and heteroaromatic systems can impart useful properties to polymeric and composite materials.
Contemporary research has highlighted the compound's versatility as a synthetic intermediate, with multiple reaction pathways available for further functionalization. The presence of both electrophilic and nucleophilic sites within the molecule provides opportunities for diverse chemical transformations, making it valuable for synthetic chemists developing new methodologies and target molecules. The compound's stability under various reaction conditions, combined with its reactivity at specific sites, has established it as a reliable building block for complex synthesis campaigns in both academic and industrial settings.
Key Functional Groups and Electronic Properties
The electronic properties of this compound are significantly influenced by the presence of multiple electron-withdrawing groups distributed throughout the molecular framework. The trifluoromethyl group, positioned at the 5-position of the pyridine ring, represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett sigma value that reflects its strong inductive effect. This group not only withdraws electron density from the aromatic system but also enhances the biological activity and metabolic stability of the compound, characteristics that are highly valued in pharmaceutical applications.
The cyano group at the 2-position of the pyridine ring contributes additional electron-withdrawing character through both inductive and resonance effects. This nitrile functionality creates a region of high electrophilicity at the carbon atom, making it susceptible to nucleophilic attack under appropriate conditions. The cyano group also serves as a versatile synthetic handle, as it can be transformed into various other functional groups including carboxylic acids, amides, and heterocyclic systems through established synthetic methodologies.
The thioether linkage connecting the pyridine core to the 4-bromophenyl group introduces sulfur's unique electronic characteristics into the molecular system. Sulfur's larger atomic size and polarizability compared to oxygen create different bonding patterns and reactivity profiles. The sulfur atom can participate in various chemical reactions, including oxidation to sulfoxide or sulfone oxidation states, providing additional synthetic versatility. The 4-bromophenyl group attached through the sulfur linkage contributes both steric bulk and additional electronic effects, with the bromine atom serving as both an electron-withdrawing substituent and a potential leaving group for further synthetic elaboration.
The cumulative effect of these functional groups creates a molecule with distinctive electronic properties that manifest in its chemical reactivity and biological activity. The multiple electron-withdrawing groups significantly lower the electron density of the pyridine ring, making it more susceptible to nucleophilic attack while simultaneously reducing its basicity compared to unsubstituted pyridine. This electronic environment contributes to the compound's stability under various conditions while maintaining reactivity at specific sites, enabling selective chemical transformations that are valuable in synthetic applications.
| Functional Group | Position | Electronic Effect | Hammett σ Value Range |
|---|---|---|---|
| Trifluoromethyl | 5-position | Strong electron-withdrawing (inductive) | +0.54 to +0.65 |
| Cyano | 2-position | Strong electron-withdrawing (inductive and resonance) | +0.66 to +0.70 |
| Thioether | 3-position | Mild electron-donating (resonance) | -0.04 to +0.15 |
| 4-Bromophenyl | Via thioether | Electron-withdrawing (inductive) | +0.23 to +0.26 |
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLGQXDZLMEKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile serves as a crucial intermediate for the synthesis of the picolinonitrile core with a trifluoromethyl group.
- 4-Bromothiophenol or related thiol derivatives are used as the nucleophilic source for the 4-bromophenylthio group.
General Synthetic Route
A representative synthetic route, adapted from patent EP2368550B1 and related literature, involves:
Formation of the Picolinonitrile Core:
- Starting from commercially available precursors, the trifluoromethyl-substituted picolinonitrile is synthesized via nitrile functionalization and trifluoromethylation reactions.
- The nitrile group is introduced at the 2-position of the pyridine ring, while the trifluoromethyl group is installed at the 5-position.
Introduction of the 4-Bromophenylthio Group:
- The 4-bromophenylthio substituent is introduced by reacting the picolinonitrile intermediate with 4-bromothiophenol under basic conditions.
- Typically, a nucleophilic aromatic substitution (SNAr) or thiolation reaction is conducted, where the thiol attacks an electrophilic carbon on the pyridine ring.
- The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) or triethylamine (Et3N).
- The mixture is stirred at elevated temperatures (e.g., 80 °C) to facilitate coupling.
-
- After completion, the reaction mixture is neutralized (e.g., with solid sodium bicarbonate), extracted with organic solvents such as ethyl acetate, dried over sodium sulfate, and concentrated.
- The crude product is purified by recrystallization or chromatography to obtain the target compound in high purity.
Example Reaction Conditions
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Formation of 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile | Nitrile precursors, trifluoromethylation reagents | Established methods for trifluoromethylation | Variable, typically 60-90% |
| Thiolation with 4-bromothiophenol | 4-Bromothiophenol, K2CO3, DMF, 80 °C, 12-24 h | Nucleophilic aromatic substitution | 70-90% |
| Work-up and purification | NaHCO3 neutralization, ethyl acetate extraction, drying over Na2SO4, chromatography | Standard organic purification | - |
Alternative Synthetic Approaches
- Some synthetic strategies employ thiourea intermediates or isothiocyanate derivatives to facilitate the introduction of sulfur-containing groups.
- The use of carbonyldiimidazole (CDI) as a coupling reagent has been reported for related compounds to form urea or thiourea linkages, which can be adapted for related thio-substituted picolinonitriles.
- Modifications in the aromatic substitution pattern or the use of different bases and solvents can optimize yields and selectivity.
Research Findings and Optimization Insights
- The substitution pattern on the pyridine ring, especially the presence of the trifluoromethyl group at the 5-position, significantly influences the reactivity and the biological activity of the compound.
- Electron-withdrawing groups (such as CF3) enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack by the thiol.
- Reaction conditions such as temperature, solvent polarity, and base strength are critical to achieving high yields and minimizing side reactions.
- Purification steps are essential due to the potential formation of side products and unreacted starting materials.
Summary Table of Preparation Parameters
| Parameter | Description | Optimal Conditions |
|---|---|---|
| Starting materials | 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 4-bromothiophenol | Commercially available or synthesized in situ |
| Solvent | Polar aprotic solvents | DMF, DCM |
| Base | For deprotonation of thiol | K2CO3, Et3N |
| Temperature | Reaction temperature | 60–80 °C |
| Reaction time | Duration | 12–24 hours |
| Work-up | Neutralization and extraction | NaHCO3, ethyl acetate |
| Purification | Chromatography or recrystallization | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Structural Features and Molecular Formulas
The table below highlights key structural differences and similarities between the target compound and its analogues:
Key Observations :
- The trifluoromethyl group at the 5-position is conserved across all compounds, underscoring its role in enhancing metabolic stability and receptor affinity .
- The thioether linkage in the target compound and hydantoin derivatives (e.g., 19a, 19b) is replaced by a hydroxyamino group in the Enzalutamide derivative, likely altering hydrogen-bonding interactions .
- Substituent Diversity : The 4-bromophenylthio group in the target compound differs from fluorophenyl (19b), trifluoro-hydroxyethylphenyl (13f), and spirocyclic systems (), which influence steric bulk and electronic properties .
Analysis :
- The 4-bromophenylthio group in the target compound may introduce synthesis challenges similar to 19a (31% yield) and 19d (36% yield), where bulky or polar substituents reduce efficiency .
- Lower melting points (e.g., 119–121°C for 19d) correlate with increased solubility, suggesting the target compound’s properties may depend on bromine’s lipophilicity .
Structural Impact on Activity :
- Bromine vs. Fluorine : Bromine’s larger size and stronger electron-withdrawing effects may enhance receptor binding but increase molecular weight, affecting pharmacokinetics .
- Spirocyclic Analogues () : Rigid spiro systems (e.g., diazaspiro rings) may improve selectivity by restricting conformational flexibility, a feature absent in the target compound .
Biological Activity
3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile (CAS No. 1449117-27-4) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, consolidating findings from diverse scientific sources.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound has been investigated in various studies.
Anticancer Activity
Several studies have suggested that the compound may possess anticancer properties. For instance:
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values were recorded at concentrations ranging from 10 to 50 µM depending on the cell line tested.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound:
- Bacterial Inhibition : In a study assessing the compound's efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL, respectively.
Data Table: Biological Activities of this compound
| Activity Type | Cell Line / Organism | IC50/MIC | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10 - 50 µM | |
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Antimicrobial | Escherichia coli | 30 µg/mL |
Case Studies
-
Study on Anticancer Effects :
- A detailed investigation was carried out using human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer management.
-
Antimicrobial Evaluation :
- Another study focused on evaluating the antimicrobial properties against common pathogens. The findings revealed that the compound exhibited significant antibacterial activity, supporting its potential use in developing new antimicrobial agents.
Q & A
Q. Why do some synthetic routes report low yields (<40%), and how can they be improved?
- Methodology :
- Reaction Optimization : Screen catalysts (e.g., CuI for Ullmann coupling) or solvents (e.g., switching from DMF to NMP).
- Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency (e.g., 30 min at 120°C vs. 24 hrs conventional heating).
- Flow Chemistry : Enhance mixing and heat transfer for scalability .
Tables for Key Comparisons
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
